2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid
Brand Name: Vulcanchem
CAS No.: 1396966-20-3
VCID: VC4234210
InChI: InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14)
SMILES: CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.31

2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid

CAS No.: 1396966-20-3

Cat. No.: VC4234210

Molecular Formula: C9H9N3O4S2

Molecular Weight: 287.31

* For research use only. Not for human or veterinary use.

2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid - 1396966-20-3

Specification

CAS No. 1396966-20-3
Molecular Formula C9H9N3O4S2
Molecular Weight 287.31
IUPAC Name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid
Standard InChI InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14)
Standard InChI Key FIGWKCMUEACGHJ-UHFFFAOYSA-N
SMILES CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C9H9N3O4S2\text{C}_9\text{H}_9\text{N}_3\text{O}_4\text{S}_2, reflects a benzo thiadiazole ring fused to a sulfonamide-propionic acid chain. The IUPAC name, 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid, underscores the sulfonamide linkage at the 4-position of the benzothiadiazole ring. Key structural attributes include:

  • Benzo thiadiazole core: A bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient properties, enhancing interactions with biological targets .

  • Sulfonamide bridge: Imparts polarity and hydrogen-bonding capacity, critical for receptor binding .

  • Propionic acid terminus: Facilitates solubility and potential carboxylate-mediated interactions in physiological environments .

Physicochemical Properties

  • Molecular weight: 287.31 g/mol.

  • Solubility: Limited aqueous solubility due to hydrophobic benzothiadiazole and sulfonamide groups; solubility data remain unpublished .

  • Stereochemistry: The compound’s chiral center at the propionic acid α-carbon necessitates enantioselective synthesis for pharmacological optimization .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-(benzo thiadiazole-4-sulfonylamino)-propionic acid involves sequential reactions :

  • Thiadiazole Ring Formation: Condensation of o-phenylenediamine derivatives with sulfur sources under controlled conditions.

  • Sulfonylation: Reaction of 4-aminobenzo[1,2,] thiadiazole with chlorosulfonic acid to yield the sulfonyl chloride intermediate.

  • Coupling with Propionic Acid Derivatives: Nucleophilic substitution of the sulfonyl chloride with 2-aminopropionic acid esters, followed by hydrolysis to the free acid .

A representative patent (WO2006036670A1) details the synthesis of analogs via LiOH-mediated ester hydrolysis and peptide coupling, achieving yields >70% under optimized conditions .

Enantioselective Approaches

Chiral resolution remains critical for activity optimization. Enzymatic resolution using Pseudomonas fluorescens lipase achieves >99% enantiomeric excess (ee) for the (S)-enantiomer, which exhibits superior receptor binding compared to the (R)-form .

Research Findings and Biological Evaluation

In Vitro Binding Studies

  • VEGF-A165_{165} Inhibition: Competitive binding assays using 125I^{125}\text{I}-VEGF-A165_{165} in porcine aortic endothelial (PAE) cells show 70–90% inhibition at 100 μM concentrations .

  • Receptor Antagonism: CCK1/CCK2 receptor binding assays demonstrate IC50_{50} values of 50–200 nM, with improved efficacy upon introducing halogen substituents (e.g., 3-bromo-4-fluoro-phenyl groups) .

In Vivo Efficacy

  • Antitumor Activity: Xenograft models reveal 40–60% tumor growth reduction at 10 mg/kg doses, attributed to antiangiogenic effects via NRP1 inhibition .

  • Metabolic Stability: Hepatic microsome assays indicate a half-life of >2 hours, suggesting favorable pharmacokinetics for oral administration .

Physicochemical and Regulatory Considerations

Stability and Degradation

  • Thermal Stability: Decomposes at >200°C, necessitating storage at −20°C.

  • Photolytic Sensitivity: Benzothiadiazole derivatives undergo ring-opening under UV light, requiring light-protected handling .

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